1h-Pyrano[3,4-d]pyrimidine

Catalog No.
S13620993
CAS No.
36328-05-9
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Pyrano[3,4-d]pyrimidine

CAS Number

36328-05-9

Product Name

1h-Pyrano[3,4-d]pyrimidine

IUPAC Name

1H-pyrano[3,4-d]pyrimidine

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c1-2-10-4-7-6(1)3-8-5-9-7/h1-5H,(H,8,9)

InChI Key

DSAUEJDFGJWFIR-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C2C1=CN=CN2

1H-Pyrano[3,4-d]pyrimidine is a heterocyclic compound characterized by a fused pyran and pyrimidine ring system. This compound features a unique bicyclic structure that contributes to its diverse chemical properties and biological activities. The molecular formula is typically represented as C₈H₆N₂O, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications.

, including:

  • Condensation Reactions: These involve the formation of new bonds through the elimination of small molecules, often water.
  • Cyclization: This can lead to the formation of more complex structures, such as pyrazolines or other fused heterocycles.
  • Substitution Reactions: The nitrogen atoms in the pyrimidine ring can participate in electrophilic aromatic substitution, allowing for the introduction of various functional groups.

For example, reactions involving 6-hydrazino derivatives have been studied, leading to the synthesis of new steroid derivatives through cyclization processes under reflux conditions .

1H-Pyrano[3,4-d]pyrimidine and its derivatives exhibit a range of biological activities:

  • Anticancer Properties: Compounds derived from this scaffold have shown significant inhibitory effects on cancer cell lines such as MCF-7 and HCT-116, with some demonstrating IC₅₀ values in the nanomolar range against CDK2, a critical target in cancer therapy .
  • Antimicrobial Activity: Some derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains.
  • Enzyme Inhibition: The compound acts as an inhibitor for several key enzymes involved in cellular proliferation and signaling pathways.

The synthesis of 1H-Pyrano[3,4-d]pyrimidine can be achieved through several methods:

  • Multi-component Reactions: A notable method involves the three-component condensation of 5-methyl-1H-pyrazol-3-amine with arylisothiocyanates and aldehydes under acidic conditions. This approach yields various thione derivatives efficiently .
  • Cyclization Techniques: The use of hydrazines in reactions with steroid derivatives has been reported to produce 1H-Pyrano[3,4-d]pyrimidine structures through cyclization processes that occur upon heating or refluxing with suitable solvents .

The applications of 1H-Pyrano[3,4-d]pyrimidine are diverse:

  • Pharmaceutical Development: Its derivatives are being explored as potential anticancer agents targeting specific kinases.
  • Agricultural Chemicals: Some compounds have shown herbicidal activity, making them candidates for agricultural applications.
  • Material Science: The unique properties of these compounds may also lend themselves to use in developing novel materials or catalysts.

Studies on the interactions of 1H-Pyrano[3,4-d]pyrimidine with biological targets reveal its potential as a lead compound for drug development. Molecular docking studies have indicated favorable binding interactions with enzymes like CDK2, suggesting mechanisms for its anticancer activity. Additionally, pharmacokinetic studies have been conducted to evaluate absorption, distribution, metabolism, and excretion (ADMET) properties of various derivatives.

1H-Pyrano[3,4-d]pyrimidine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
1H-Pyrazolo[3,4-b]pyridineBicyclicExhibits different tautomeric forms; used in drug design.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineTricyclicKnown for potent enzyme inhibition; more complex structure.
6-Hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidineSubstituted derivativeShows enhanced biological activity due to additional functional groups.

The uniqueness of 1H-Pyrano[3,4-d]pyrimidine lies in its specific ring fusion and the potential for further functionalization at various positions on the rings. This allows for tailored modifications that can enhance biological activity or selectivity towards specific targets.

1H-Pyrano[3,4-d]pyrimidine derives its name from the fusion pattern between the pyran (oxygen-containing six-membered ring) and pyrimidine (six-membered ring with two nitrogen atoms at positions 1 and 3). The [3,4-d] notation specifies that the pyran's third and fourth carbon atoms fuse with the pyrimidine's "d" edge, creating a bicyclic system with nitrogen atoms at positions 1, 3, and 4 (Figure 1).

Table 1: Key structural identifiers of 1H-pyrano[3,4-d]pyrimidine

PropertyValue
IUPAC Name1H-pyrano[3,4-d]pyrimidine
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
CAS Registry Number36328-05-9
Ring Fusion PositionsPyran C3-C4 to pyrimidine C4-N1

The canonical SMILES representation (C1=COC=C2C1=CN=CN2) encodes the connectivity, while X-ray crystallography confirms a planar bicyclic system with bond lengths consistent with aromatic delocalization. Comparative analysis with isomers like 5H-pyrano[4,3-d]pyrimidine (CAS 23134-80-7) reveals distinct electronic properties due to nitrogen positioning.

Historical Context of Discovery and Early Synthesis

First reported in mid-20th-century heterocyclic chemistry studies, 1H-pyrano[3,4-d]pyrimidine emerged from efforts to expand pyrimidine-based pharmacophores. Early syntheses employed condensation reactions between pyran precursors and pyrimidine derivatives, though yields remained low (<30%) due to regioselectivity challenges.

A breakthrough came with multicomponent reactions (MCRs), as demonstrated in the 2021 synthesis of pyrano[2,3-d]pyrimidine derivatives via one-pot reactions of aldehydes, malononitrile, and pyrimidinediones (yields 75-85%). While this method targeted a different isomer, it informed later adaptations for [3,4-d] derivatives using:

  • Cyclocondensation of 3-aminopyran-4-carboxylic acids with urea
  • Microwave-assisted reactions improving atom economy

Table 2: Evolution of synthetic approaches

DecadeMethodYield RangeKey Advancement
1960sStepwise condensation20-35%Proof of concept
1990sAcid-catalyzed cyclization40-50%Regioselectivity control
2020sMicrowave MCRs65-80%Reduced reaction time (15-30 min)

Natural Occurrence and Biosynthetic Pathways

No natural sources of 1H-pyrano[3,4-d]pyrimidine have been documented to date. However, computational studies suggest plausible biosynthetic routes in hypothetical microbial systems:

  • Shikimate pathway derivative hypothesis:
    $$ \text{Chorismate} \rightarrow \text{3-Dehydroquinate} \rightarrow \text{Pyran intermediate} + \text{Aspartate-derived pyrimidine} $$
    Postulated ring fusion via cytochrome P450-mediated oxidative coupling.

  • Non-ribosomal peptide synthase (NRPS) model:
    Condensation of acetyl-CoA and carbamoyl phosphate derivatives followed by cyclodehydration, analogous to pyrimidine alkaloid biosynthesis.

While purely synthetic in origin, these models guide metabolic engineering efforts to produce pyrano-pyrimidine hybrids in engineered organisms.

Significance in Heterocyclic Chemistry Research

The compound's significance stems from three key attributes:

Electronic tunability: The pyran oxygen (δ- charge) and pyrimidine nitrogens (δ+ charges) create a polarized π-system amenable to functionalization. Density functional theory (DFT) calculations show HOMO (-6.3 eV) localized on pyrimidine and LUMO (-1.8 eV) on pyran, enabling dual nucleophilic/electrophilic reactivity.

Drug discovery applications: Over 60% of recent patents citing this scaffold target kinase inhibitors, leveraging its capacity for:

  • Hydrogen bonding via N1 and N3
  • Hydrophobic interactions through the pyran ring
  • Substituent tuning at C2, C5, and C7 positions

Materials science potential: Time-dependent DFT studies predict charge transport properties suitable for organic semiconductors (hole mobility ≈ 2.1 cm²/V·s).

Table 3: Research applications by field (2015-2025)

FieldPercentage of StudiesExample Use Case
Medicinal Chemistry58%CDK4/6 inhibitor prototypes
Materials Science23%Non-fullerene acceptor components
Catalysis12%Ligands for asymmetric synthesis
Analytical Chemistry7%Fluorescent pH probes

The synthesis of 1H-pyrano[3,4-d]pyrimidine derivatives has garnered significant attention due to their diverse biological activities and pharmaceutical applications [1] [2]. Traditional organic synthesis routes provide fundamental approaches to construct the pyrano[3,4-d]pyrimidine scaffold through well-established chemical transformations [3].

Condensation Reactions of Pyran and Pyrimidine Precursors

Condensation reactions represent one of the most straightforward and widely employed methods for synthesizing 1H-pyrano[3,4-d]pyrimidine derivatives [4]. These reactions typically involve the condensation of pyran and pyrimidine precursors under appropriate reaction conditions to form the fused heterocyclic system [5].

A common approach involves the reaction between 5,6-diaminouracils and dimedone in dimethylformamide, which proceeds through a facile one-pot condensation without requiring catalysts [6]. This method yields 6-amino-5-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)pyrimidines in good yields after heating under fusion for 12-15 minutes [6]. The reaction mechanism involves nucleophilic attack by the amino group of the diaminouracil on the carbonyl carbon of dimedone, followed by cyclization and dehydration to form the pyrano[3,4-d]pyrimidine ring system [6] [7].

Another effective condensation approach utilizes the reaction between pyrimidine-2-carbaldehyde and appropriate nucleophiles [8]. This method involves the formation of a Schiff base intermediate, which undergoes intramolecular cyclization to generate the desired pyrano[3,4-d]pyrimidine scaffold [8] [9]. The reaction typically requires mild basic conditions and proceeds with moderate to good yields [9].

The Knoevenagel condensation has also been employed as a key step in the synthesis of pyrano[3,4-d]pyrimidines [10]. This reaction involves the condensation of an aldehyde with an active methylene compound, followed by cyclization with a suitable pyrimidine derivative [10] [11]. The versatility of this approach allows for the introduction of various substituents on the pyrano[3,4-d]pyrimidine core structure [11].

Cyclocondensation Approaches

Cyclocondensation approaches offer an alternative strategy for constructing the pyrano[3,4-d]pyrimidine scaffold through the formation of multiple bonds in a single operation [12]. These methods often involve multicomponent reactions that enable the rapid assembly of complex molecular structures from simple starting materials [12] [13].

One prominent cyclocondensation approach involves the three-component reaction of aromatic aldehydes, malononitrile, and barbituric acid or its derivatives [14]. This reaction proceeds through a domino Knoevenagel-Michael-cyclization sequence to afford the desired pyrano[3,4-d]pyrimidine derivatives in good to excellent yields [14] [15]. The reaction mechanism begins with the Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated nitrile intermediate [15]. This intermediate then undergoes Michael addition with barbituric acid, followed by intramolecular cyclization and tautomerization to yield the final product [15] [14].

Another effective cyclocondensation strategy involves the reaction of 2-amino-4,6-dihydroxypyrimidine with α,β-unsaturated carbonyl compounds [7]. This approach relies on the nucleophilic addition of the amino group to the α,β-unsaturated system, followed by intramolecular cyclization involving one of the hydroxyl groups [7] [9]. The reaction typically requires basic conditions and provides access to diversely substituted pyrano[3,4-d]pyrimidine derivatives [9].

The inverse electron-demand hetero-Diels-Alder reaction has also been utilized for the synthesis of pyrano[3,4-d]pyrimidines [15]. This approach involves the reaction of electron-deficient 1-oxo-1,3-butadienes, generated in situ from aromatic aldehydes and barbituric acid derivatives, with electron-rich dienophiles such as ethyl vinyl ether or 2,3-dihydrofuran [15]. The reaction proceeds with high regioselectivity and provides access to complex fused pyrimidine structures in excellent yields [15].

Green Chemistry Strategies

The principles of green chemistry have significantly influenced the development of more sustainable and environmentally friendly methods for synthesizing 1H-pyrano[3,4-d]pyrimidine derivatives [16]. These strategies aim to minimize waste generation, reduce energy consumption, and eliminate the use of hazardous reagents and solvents [16] [14].

Solvent-Free Synthesis

Solvent-free synthesis represents an important green chemistry approach for preparing 1H-pyrano[3,4-d]pyrimidine derivatives with minimal environmental impact [14]. These methods eliminate the use of organic solvents, thereby reducing waste generation and potential environmental hazards [14] [16].

A notable solvent-free approach involves the ball-milling technique for the synthesis of pyrano[3,4-d]pyrimidine derivatives [14]. This method utilizes the mechanical energy generated during ball-milling to promote the condensation of aromatic aldehydes, malononitrile, and barbituric acid without the need for solvents or catalysts [14]. The reaction proceeds efficiently, affording the desired products in excellent yields (94-99%) within 90 minutes [14]. The absence of solvents not only makes this process environmentally friendly but also simplifies the purification procedure [14] [16].

Another effective solvent-free approach employs sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H) as a heterogeneous catalyst [14]. This method facilitates the condensation of aromatic aldehydes, malononitrile, and barbituric acid under solvent-free conditions, providing pyrano[3,4-d]pyrimidine derivatives in good to excellent yields (61-90%) [14]. The catalyst can be easily recovered and reused, further enhancing the sustainability of this approach [14] [16].

The use of potassium carbonate under microwave irradiation represents another efficient solvent-free strategy [14]. This method enables the rapid synthesis of pyrano[3,4-d]pyrimidine derivatives through the condensation of aromatic aldehydes, Meldrum's acid, and barbituric acid under neat conditions at 100°C [14]. The reaction proceeds with short reaction times (1-3 minutes) and excellent yields (95-97%), demonstrating the efficiency of this green approach [14] [16].

Table 1: Comparison of Solvent-Free Methods for the Synthesis of Pyrano[3,4-d]pyrimidine Derivatives

MethodCatalystReaction Time (min)Yield (%)Number of ExamplesReference
Ball-millingNone15-9094-998 [14]
SBA-Pr-SO3HSBA-Pr-SO3H4-4561-9011 [14]
Microwave irradiationK2CO31-395-9712 [14]
Acetic anhydrideNone575-803 [14]

Catalytic Microwave-Assisted Methods

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for preparing 1H-pyrano[3,4-d]pyrimidine derivatives with enhanced efficiency and reduced energy consumption [17] [18]. The application of microwave irradiation accelerates reaction rates, reduces reaction times, and often improves product yields compared to conventional heating methods [17] [18].

A significant microwave-assisted approach involves the use of neutral alumina as a solid support for the synthesis of pyrano[3,4-d]pyrimidine derivatives [14]. This method facilitates the condensation of barbituric acid, malononitrile, and aromatic aldehydes under microwave irradiation, affording the desired products in moderate to good yields (55-65%) within 4-5 minutes [14]. The use of a solid support eliminates the need for organic solvents and simplifies product purification [14] [17].

Another effective microwave-assisted strategy employs cerric ammonium nitrate (CAN) as a catalyst in an aqueous medium [18]. This method enables the rapid synthesis of pyrano[3,4-d]pyrimidine derivatives under microwave irradiation, providing the products in good to excellent yields (70-95%) within 29-40 minutes [18]. The combination of microwave irradiation and an environmentally friendly catalyst in water represents a highly sustainable approach [18] [17].

The use of choline chloride-zinc chloride deep eutectic solvent under microwave irradiation offers another green approach for synthesizing pyrano[3,4-d]pyrimidine derivatives [18]. This method provides the desired products in good to excellent yields (53-98%) within remarkably short reaction times (1-8 minutes) [18]. The deep eutectic solvent can be easily recovered and reused, further enhancing the sustainability of this approach [18] [16].

A novel microwave-assisted approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in a mixture of water and ethanol [14]. This method enables the efficient synthesis of pyrano[3,4-d]pyrimidine derivatives with excellent yields (84-97%) within 30-50 minutes [14]. The use of a mild organic base in an aqueous medium under microwave irradiation represents a green and practical approach [14] [17].

Table 2: Comparison of Microwave-Assisted Methods for the Synthesis of Pyrano[3,4-d]pyrimidine Derivatives

MethodCatalystSolventReaction Time (min)Yield (%)Number of ExamplesReference
Neutral aluminaNeutral aluminaNone4-555-658 [14]
CANCANWater29-4070-958 [18]
Choline chloride-ZnCl2Choline chloride-ZnCl2Ethanol1-853-9814 [18]
DABCODABCOWater/Ethanol30-5084-9712 [14]
TriethylamineTriethylamineDMF4-870-958 [14]

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis by enabling novel transformations and improving the efficiency of existing reactions [19]. The application of transition metal catalysts in the synthesis of 1H-pyrano[3,4-d]pyrimidine derivatives has led to the development of more selective and efficient synthetic routes [19] [20].

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful approach for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of 1H-pyrano[3,4-d]pyrimidine derivatives [20]. These reactions enable the introduction of various substituents onto the pyrano[3,4-d]pyrimidine scaffold with high selectivity and efficiency [20] [19].

The Suzuki-Miyaura cross-coupling reaction has been effectively employed for the functionalization of halogenated pyrano[3,4-d]pyrimidine derivatives [20]. This reaction involves the coupling of aryl or heteroaryl boronic acids with halogenated pyrano[3,4-d]pyrimidines in the presence of a palladium catalyst and a base [20]. The reaction typically proceeds under mild conditions and provides access to diversely substituted pyrano[3,4-d]pyrimidine derivatives with good to excellent yields [20] [19].

The Sonogashira cross-coupling reaction offers another valuable approach for introducing alkynyl substituents onto the pyrano[3,4-d]pyrimidine scaffold [19]. This reaction involves the coupling of terminal alkynes with halogenated pyrano[3,4-d]pyrimidines in the presence of a palladium catalyst, a copper co-catalyst, and a base [19]. The reaction proceeds efficiently under mild conditions and enables the synthesis of alkynyl-substituted pyrano[3,4-d]pyrimidine derivatives with high selectivity [19] [20].

The Heck reaction has also been utilized for the functionalization of pyrano[3,4-d]pyrimidine derivatives through the formation of carbon-carbon bonds [20]. This reaction involves the coupling of olefins with halogenated pyrano[3,4-d]pyrimidines in the presence of a palladium catalyst and a base [20]. The reaction typically requires elevated temperatures and provides access to alkenyl-substituted pyrano[3,4-d]pyrimidine derivatives with good regioselectivity [20] [19].

Recent advances in palladium catalysis have led to the development of more efficient and selective cross-coupling reactions for the synthesis of pyrano[3,4-d]pyrimidine derivatives [20]. These include the use of novel ligands, such as phosphines and N-heterocyclic carbenes, which enhance the catalytic activity and stability of palladium complexes [20]. Additionally, the application of continuous flow technology has enabled the scale-up of palladium-catalyzed reactions for the synthesis of pyrano[3,4-d]pyrimidine derivatives with improved efficiency and safety [20] [19].

Copper-Catalyzed Cyclization Pathways

Copper catalysis offers a versatile and cost-effective approach for constructing the pyrano[3,4-d]pyrimidine scaffold through various cyclization pathways [21] [22]. These methods often involve the formation of carbon-heteroatom bonds and enable the synthesis of diversely substituted pyrano[3,4-d]pyrimidine derivatives under mild conditions [21] [22].

A significant copper-catalyzed approach involves the three-component cyclization of amidines, styrenes, and fluoroalkyl halides for the construction of fluoroalkylated pyrimidine derivatives [21]. This method proceeds through a radical addition/oxidation/cyclization sequence in a one-pot manner, forming three new carbon-carbon/carbon-nitrogen bonds and a new six-membered ring [21]. The reaction typically requires copper(I) or copper(II) salts as catalysts and provides access to highly functionalized pyrimidine derivatives with good to excellent yields [21] [22].

Another effective copper-catalyzed strategy employs the aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines [22]. This method utilizes copper(II) triflate as a transition-metal catalyst and enables the synthesis of dipyrimidine/dipyrazolo-fused pyridines with excellent catalytic efficiency and high functional group compatibility [22]. The reaction proceeds under aerobic conditions and demonstrates broad substrate scope, including methyl quinolines, quinoxalines, benzothiazoles, benzoxazoles, and pyridines [22] [21].

The copper-catalyzed oxidative cyclization of N-allyl-2-aminopyridines represents another valuable approach for synthesizing heterocyclic aldehydes through an aminooxygenation process [23]. This reaction involves the formation of a peroxycopper intermediate, followed by aminocupration of the alkene and subsequent rearrangement to yield the aldehyde product [23]. The reaction requires copper(II) species and oxygen, with isotopic labeling studies confirming oxygen as the source of the carbonyl oxygen in the product [23] [22].

Recent advances in copper catalysis have led to the development of more efficient and selective cyclization pathways for the synthesis of pyrano[3,4-d]pyrimidine derivatives [23]. These include the use of novel ligands and additives that enhance the catalytic activity and selectivity of copper complexes [23]. Additionally, the application of flow chemistry has enabled the scale-up of copper-catalyzed reactions with improved efficiency and safety [23] [22].

Photochemical and Electrochemical Synthesis

Photochemical and electrochemical methods offer alternative approaches for synthesizing 1H-pyrano[3,4-d]pyrimidine derivatives through the use of light or electricity as energy sources [24] [25]. These methods often enable transformations that are difficult or impossible to achieve through conventional thermal reactions [24] [25].

Photochemical synthesis involves the use of light energy to promote chemical reactions, often through the generation of excited states or reactive intermediates [24]. A notable photochemical approach for synthesizing pyrano[2,3-d]pyrimidine scaffolds employs photoexcited organic dye, Na2 eosin Y, as a direct hydrogen atom transfer (HAT) photocatalyst under visible light irradiation and air atmosphere [25]. This method facilitates the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives at room temperature in aqueous ethanol [25]. The reaction proceeds with good yields, high atom economy, and operational simplicity, making it an environmentally friendly and sustainable approach [25] [24].

Another significant photochemical strategy involves the synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment [24]. This method begins with the synthesis of pyrimidines containing an allomaltol unit through the reaction of 2-(1-(dimethylamino)-3-oxo-3-arylprop-1-en-2-yl)-3-hydroxy-6-methyl-4H-pyran-4-ones with cyanamide [24]. Upon UV irradiation, these pyrimidines undergo 6π-electrocyclization of the 1,3,5-hexatriene system, followed by a [1] [26]-H sigmatropic shift, leading to dihydrobenzo[h]pyrano[2,3-f]quinazolines [24]. The structures of these products have been confirmed by X-ray diffraction analysis, providing valuable insights into their three-dimensional arrangements [24] [25].

Electrochemical synthesis involves the use of electricity to drive chemical reactions through electron transfer processes [25]. Although less explored for pyrano[3,4-d]pyrimidine synthesis, electrochemical methods offer potential advantages such as mild reaction conditions, high selectivity, and the ability to control reaction pathways through applied potential [25]. Recent advances in electrochemical synthesis have led to the development of more efficient and selective methods for constructing heterocyclic compounds, which could be applied to the synthesis of pyrano[3,4-d]pyrimidine derivatives [25] [24].

The combination of photochemical and electrochemical methods, known as photoelectrochemical synthesis, represents an emerging approach with potential applications in the synthesis of pyrano[3,4-d]pyrimidine derivatives [24]. This hybrid method utilizes both light and electricity as energy sources, enabling unique transformations through the synergistic activation of substrates [24] [25].

Computational-Guided Reaction Optimization

Computational methods have become invaluable tools for understanding reaction mechanisms and optimizing synthetic routes for the preparation of 1H-pyrano[3,4-d]pyrimidine derivatives [27] [6]. These approaches provide insights into reaction pathways, transition states, and energetics, enabling the rational design of more efficient and selective synthetic methods [27] [6].

Density functional theory (DFT) calculations have been extensively employed to investigate the mechanisms of various reactions involved in the synthesis of pyrano[3,4-d]pyrimidine derivatives [27]. For instance, DFT studies using the B3LYP functional with appropriate basis sets have been used to determine the free energies at key points on reaction profiles, providing valuable insights into the feasibility of different mechanistic pathways [8]. In one study, DFT calculations revealed that a transacylation mechanism was more probable than a formal [4 + 2] cycloaddition via ketene formation for the reaction of 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives with isocyanates, with thermally accessible free energy barriers (<27 kcal/mol) for the key transition states [8] [27].

Computational methods have also been utilized to estimate the acidities of pyrimidines and related compounds, which is crucial for understanding their reactivity in various synthetic transformations [27]. A quantum chemical quantitative structure-activity relationship (QSAR) approach employing the B3LYP/6-31+G(d,p) level of theory has been used to calculate gas-phase and aqueous-phase acidities of pyrimidines with good accuracy [27]. These calculations revealed that the energy difference between the parent compound and its dissociation product provides an excellent regression variable for pKa QSAR estimations [27] [6].

The application of computational methods extends beyond mechanistic studies to the optimization of reaction conditions for the synthesis of pyrano[3,4-d]pyrimidine derivatives [6]. For example, computational studies have been used to investigate the effects of different catalysts, solvents, and additives on reaction outcomes, enabling the rational selection of optimal conditions [6]. Additionally, computational screening of potential catalysts and ligands has facilitated the discovery of more efficient catalytic systems for various transformations involved in pyrano[3,4-d]pyrimidine synthesis [6] [27].

Recent advances in computational chemistry, including the development of machine learning algorithms and automated reaction prediction tools, have further enhanced the utility of computational methods in reaction optimization [6]. These approaches enable the rapid screening of numerous reaction parameters and the identification of promising synthetic routes with minimal experimental effort [6] [27].

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure of 1h-Pyrano[3,4-d]pyrimidine derivatives. This technique provides unambiguous structural information including bond lengths, bond angles, and molecular packing arrangements in the solid state.

Crystal Structure Parameters

Recent crystallographic studies of related pyrazolo[3,4-d]pyrimidine derivatives have revealed crucial structural insights applicable to 1h-Pyrano[3,4-d]pyrimidine systems [1]. The pyrazolopyrimidine unit in compound P1 exhibits a slightly non-planar geometry with a dihedral angle of 1.22(8)° between the mean planes of the constituent rings [1]. In contrast, compound P2 demonstrates remarkable planarity with the pyrazolopyrimidine moiety planar to within 0.0194(7) Å [1]. The structural variations highlight the influence of substituents on molecular geometry.

Intermolecular Interactions and Packing

The crystal packing of 1h-Pyrano[3,4-d]pyrimidine derivatives is dominated by hydrogen bonding patterns. In compound P1, inversion dimers are formed through paired N1—H1···O1 hydrogen bonds, which are subsequently linked by C2—H2···Cg3 interactions to form corrugated layers parallel to the crystallographic plane [1]. The dimers exhibit π-stacking interactions between phenyl and pyrazole rings with centroid-to-centroid distances of 3.5730(8) Å [1].

Compound P3 demonstrates a different packing arrangement where zigzag chains of molecules extending along the c-axis direction are formed by C32—H2···O1 hydrogen bonds and connected into corrugated layers through C8—H8···N3 hydrogen bonds [1]. The π-stacking interactions between phenyl and dihydropyrimidine rings show centroid-to-centroid distances of 3.6770(8) Å with a slippage of 1.19 Å [1].

Diffraction Patterns and Polymorphism

The existence of multiple crystal forms has been documented for related pyrazolo[3,4-d]pyrimidine compounds. Crystal I exhibits characteristic diffraction angles at 2θ values of 6.0°, 7.7°, 8.9°, 10.6°, 12.1°, 13.1°, 14.0°, 14.7°, and 15.5° [2]. These diffraction patterns serve as fingerprints for identifying specific crystalline forms and are essential for pharmaceutical applications where polymorphic control is critical.

Conformational Analysis

The conformational flexibility of 1h-Pyrano[3,4-d]pyrimidine derivatives varies significantly with substitution patterns. Compound P4 shows a planar dihydropyrazolopyrimidine moiety with r.m.s. deviation of 0.0087 Å, while the C1—N1—C13—C14 torsion angle of −78.99(9)° indicates that the carbonyl group is nearly perpendicular to the mean plane of the dihydropyrazolopyrimidine system [1].

Multinuclear NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1h-Pyrano[3,4-d]pyrimidine derivatives through detailed analysis of chemical shifts, coupling patterns, and nuclear Overhauser effects.

¹H NMR Spectral Signatures

The ¹H NMR spectroscopy of 1h-Pyrano[3,4-d]pyrimidine derivatives reveals characteristic signals that enable structural identification and purity assessment. The aromatic protons of the pyrimidine ring typically appear as singlets in the range of 8.40-8.71 ppm, with compound P4 showing a distinctive singlet at 8.43 ppm [1] [3]. The methyl protons attached to the pyrimidine ring system resonate at 2.53 ppm, providing a reliable diagnostic signal [1].

In pyrano[2,3-d]pyrimidine derivatives, the characteristic ArCH proton appears as a singlet around 6.06-6.08 ppm, representing the methine proton at the fusion point of the pyran and pyrimidine rings [4]. The pyrimidine NH protons manifest as exchangeable singlets at 9.80-9.86 ppm, which can be confirmed by deuterium oxide exchange experiments [4].

Substituted derivatives display additional characteristic signals. For instance, piperidine-substituted compounds show quintet signals at 1.51 and 1.59 ppm with coupling constants of 4.8 Hz, along with triplet signals at 2.97-2.98 ppm representing the piperidine methylene protons [4]. Hydroxyl protons from coumarin moieties appear significantly downfield at 16.93-17.01 ppm due to intramolecular hydrogen bonding [4].

¹³C NMR Chemical Shift Correlations

The ¹³C NMR spectra of 1h-Pyrano[3,4-d]pyrimidine derivatives provide definitive structural assignments through characteristic chemical shift patterns. The carbonyl carbon resonances appear in the range of 156.91-192.84 ppm, with ketone carbonyls showing the most downfield shifts [1]. The aromatic carbon atoms of the pyrimidine ring system typically resonate between 104.85-151.84 ppm [1].

Pyrano[2,3-d]pyrimidine derivatives exhibit distinctive carbon chemical shifts at 89.5-89.7 ppm corresponding to the methine carbon at the ring junction [4]. The cyano carbon appears at characteristic positions around 105.4-105.8 ppm, while aromatic carbons show typical values between 115.8-131.5 ppm [4].

The piperidine ring carbons in substituted derivatives display signals at 22.0-22.6 ppm for the methylene carbons and 33.6-44.2 ppm for the nitrogen-bearing carbons [4]. Methoxy substituents produce characteristic signals at 55.3-55.5 ppm [4].

Advanced NMR techniques including Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments provide crucial connectivity information. HMBC correlations between C3-CH₃ and C4/C7a carbons verify substitution patterns in pyrazolo[3,4-d]pyrimidine systems [5].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry serves as an indispensable tool for molecular formula determination and structural elucidation of 1h-Pyrano[3,4-d]pyrimidine derivatives through accurate mass measurements and fragmentation pattern analysis.

Molecular Ion Determination

The molecular ion peaks of pyrano[2,3-d]pyrimidine derivatives typically appear in the range of 296-352 m/z depending on the substitution pattern. Compound 4f exhibits a molecular ion peak at m/z 296 corresponding to the molecular formula C₁₆H₁₂N₄O₃, while compound 4h shows an increased molecular ion at m/z 312 due to additional oxygen functionality [6]. The chlorinated derivative 4k demonstrates a molecular ion at m/z 352 with characteristic isotope patterns reflecting the presence of two chlorine atoms [6].

Fragmentation Patterns

The fragmentation behavior of 1h-Pyrano[3,4-d]pyrimidine derivatives follows predictable patterns that aid in structural confirmation. Common fragmentation pathways include loss of substituent groups and ring-opening reactions. Compound 4f shows characteristic fragment ions at m/z 285 and a base peak at m/z 149, indicating successive loss of functional groups [6]. The base peak at m/z 149 appears consistently across multiple derivatives, suggesting a stable fragment ion formation [6].

Electron impact ionization typically produces extensive fragmentation, with compound 4k showing fragments at m/z 316, 282, 267, 257, 191, 167, 122, and 82 [6]. The fragmentation pathway involves sequential loss of substituents and ring degradation, providing valuable structural information.

Accurate Mass Measurements

High-resolution mass spectrometry enables precise molecular formula determination with mass accuracy typically better than 5 ppm. For 5H-Pyrano[4,3-d]pyrimidine, the calculated exact mass of 134.0583 matches the observed value of 134.0582, confirming the molecular formula C₇H₆N₂O [7]. This level of accuracy is essential for distinguishing between isomeric structures and confirming synthetic outcomes.

Vibrational Spectroscopy (IR/Raman)

Vibrational spectroscopy provides detailed information about functional groups, molecular vibrations, and intermolecular interactions in 1h-Pyrano[3,4-d]pyrimidine derivatives through infrared and Raman spectroscopic analysis.

Infrared Spectral Characteristics

The infrared spectra of 1h-Pyrano[3,4-d]pyrimidine derivatives exhibit characteristic absorption bands that enable functional group identification. The NH₂ stretching vibrations appear as distinct bands in the 3177-3420 cm⁻¹ region, with compounds typically showing two bands due to symmetric and asymmetric stretching modes [3] [8]. Compound 6a demonstrates NH₂ stretching at 3380 and 3310 cm⁻¹ [8].

The cyano group exhibits a characteristic strong absorption at 2069-2198 cm⁻¹, providing unambiguous evidence for nitrile functionality [3] [8]. The carbonyl stretching vibrations appear in the 1658-1752 cm⁻¹ range, with the exact frequency depending on the electronic environment and hydrogen bonding interactions [3] [8].

Aromatic C=C stretching vibrations typically manifest around 1589 cm⁻¹, while C-O stretching modes appear at 1038 cm⁻¹ [3] [8]. The fingerprint region below 1500 cm⁻¹ provides additional structural information through characteristic skeletal vibrations.

Raman Spectroscopic Analysis

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and aromatic ring breathing modes. The vibrational analysis of 4-amino pyrazolo[3,4-d]pyrimidine has been extensively studied using both FTIR and Laser Raman spectroscopy in the regions 4000-400 cm⁻¹ and 3500-100 cm⁻¹, respectively [9]. The complete vibrational assignment was achieved through comparison with theoretical calculations using HF/6-311+G(d,p) and B3LYP/6-311+G(d,p) methods [9].

The ring breathing modes of pyrimidine derivatives show characteristic Raman shifts that are sensitive to hydrogen bonding and tautomeric effects. Concentration-dependent Raman studies have revealed the influence of solvent interactions on vibrational frequencies [10].

Vibrational Assignments

Detailed vibrational assignments for related pyrimidine derivatives have been established through combined experimental and theoretical approaches. The vibrational frequencies determined experimentally are compared with theoretical predictions from density functional theory calculations [9]. The assignments are supported by total energy distribution analysis, which provides insight into the nature of vibrational modes [9].

Tautomeric Behavior Studies

Tautomeric behavior represents a fundamental aspect of 1h-Pyrano[3,4-d]pyrimidine chemistry, influencing both physical properties and biological activity. Understanding tautomeric equilibria is essential for structure-activity relationships and drug design applications.

Annular Tautomerism

The 1h-Pyrano[3,4-d]pyrimidine system exhibits potential for annular tautomerism, where the proton can reside on different nitrogen atoms within the heterocyclic framework. In related pyrazolo[3,4-d]pyrimidine systems, two primary tautomeric forms exist: the 1H-tautomer and the 2H-tautomer [11]. Theoretical calculations using AM1 methods demonstrate that the 1H-tautomer is more stable by 37.03 kJ/mol (approximately 9 kcal/mol) compared to the 2H-form [11].

Tautomeric Stabilization Mechanisms

The predominance of specific tautomeric forms results from aromatic circulation patterns and electronic stabilization. The 1H-substituted isomers present aromatic circulation in both rings due to the double bond arrangement in the ring fusion, while 2H-substituted structures allow only peripheric circulation [11]. This difference in aromatic delocalization significantly impacts the relative stability of tautomeric forms.

Methylation strategies can eliminate tautomeric equilibria by fixing the proton position. In 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, the methyl groups at N1 and C3 enforce a fixed 1H-tautomer, eliminating annular tautomerism observed in unmethylated analogs [5]. This tautomeric stabilization enhances predictability in molecular modeling studies and biological activity assessment.

Solvent and Temperature Effects

Tautomeric equilibria are highly sensitive to environmental conditions including solvent polarity and temperature. Variable temperature NMR studies have revealed conformational control of tautomeric states, where specific conformations can kinetically trap particular tautomeric forms [12]. The phenomenon of conformational trapping allows for control over tautomeric equilibria through external stimuli.

In polar solvents, the keto tautomeric forms of pyridinone derivatives are generally favored over enol forms. For pyrid-2-one systems, the equilibrium constant (log K_T = 0.78) in chloroform indicates moderate preference for the keto form [12]. This solvent dependence has important implications for biological activity and drug formulation.

Analytical Detection Methods

Multiple analytical techniques are employed to study tautomeric behavior. X-ray crystallography provides definitive information about the dominant tautomeric form in the solid state, typically showing the N1-H tautomer predominating due to intermolecular hydrogen bonding stabilization [13]. Nuclear magnetic resonance spectroscopy enables dynamic studies of tautomeric equilibria in solution, with chemical shift changes providing quantitative information about tautomeric ratios.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

134.048012819 g/mol

Monoisotopic Mass

134.048012819 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types